2-Hydroxy-3-(thiophen-2-yl)benzaldehyde
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Overview
Description
2-Hydroxy-3-(thiophen-2-yl)benzaldehyde is a compound that belongs to the class of benzaldehydes substituted with a thiophene ring Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzaldehyde and thiophene-2-carbaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Another approach involves the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method provides a direct route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 2-Hydroxy-3-(thiophen-2-yl)benzoic acid.
Reduction: 2-Hydroxy-3-(thiophen-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-3-(thiophen-2-yl)benzaldehyde or 2-Acyl-3-(thiophen-2-yl)benzaldehyde.
Scientific Research Applications
2-Hydroxy-3-(thiophen-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(thi
Properties
IUPAC Name |
2-hydroxy-3-thiophen-2-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-8-3-1-4-9(11(8)13)10-5-2-6-14-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKRXJDOWZZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=CS2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685024 |
Source
|
Record name | 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-40-1 |
Source
|
Record name | 2-Hydroxy-3-(thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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